4-(4-Formylphenoxy)butanenitrile

概要

説明

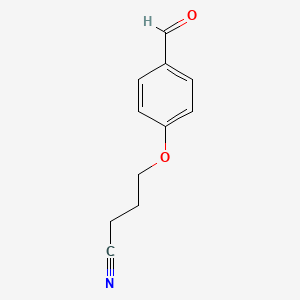

4-(4-Formylphenoxy)butanenitrile is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanenitrile chain.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenoxy)butanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions: 4-(4-Formylphenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-(4-Carboxyphenoxy)butanenitrile.

Reduction: 4-(4-Hydroxyphenoxy)butanenitrile.

Substitution: 4-(4-Formylphenoxy)butanamide.

科学的研究の応用

Organic Synthesis

4-(4-Formylphenoxy)butanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of more complex molecules.

Synthesis of Heterocyclic Compounds

One significant application of this compound is in the synthesis of heterocyclic compounds. Research indicates that it can be utilized to create novel derivatives with potential biological activity. For instance, it can react with hydrazines to form hydrazones, which are precursors to various heterocyclic structures known for their pharmacological properties .

Coupling Reactions

The compound is also employed in coupling reactions, particularly in the formation of biaryl compounds through cross-coupling methods such as Suzuki or Heck reactions. These reactions are crucial for synthesizing agrochemicals and pharmaceuticals .

Pharmaceutical Applications

The pharmaceutical industry exploits this compound for its potential therapeutic effects. Its derivatives have been investigated for anti-inflammatory and analgesic activities.

Case Study: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested for anti-inflammatory activity. The results demonstrated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting potential as anti-inflammatory agents .

Material Science

Beyond organic chemistry and pharmaceuticals, this compound finds applications in material science.

Polymer Chemistry

The compound can be utilized as a monomer or co-monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in coatings and composites .

Table 1: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Heterocycles, biaryl compounds |

| Pharmaceuticals | Potential anti-inflammatory agents | Derivatives tested for inflammatory inhibition |

| Material Science | Monomer for polymer synthesis | Advanced coatings and composites |

作用機序

The mechanism of action of 4-(4-Formylphenoxy)butanenitrile involves its ability to undergo nucleophilic substitution and addition reactions. The formyl group can act as an electrophile, reacting with nucleophiles such as amines and alcohols. The nitrile group can also participate in reactions, forming amides or other derivatives. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the formyl group .

類似化合物との比較

4-(4-Formylphenoxy)benzonitrile: Similar structure but with a benzonitrile group instead of a butanenitrile chain.

4-(4-Cyanophenoxy)benzaldehyde: Contains a cyanophenoxy group instead of a formylphenoxy group.

4-(4-Bromophenoxy)benzaldehyde: Contains a bromophenoxy group instead of a formylphenoxy group.

Uniqueness: 4-(4-Formylphenoxy)butanenitrile is unique due to its combination of a formyl group and a butanenitrile chain, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and material science .

生物活性

4-(4-Formylphenoxy)butanenitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows for interactions with various biological macromolecules, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H11NO2. Its structure features a butanenitrile chain linked to a phenoxy group with a formyl substituent, contributing to its reactivity and biological properties. The presence of the nitrile group is particularly significant as it can participate in various chemical reactions, enhancing the compound's versatility.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound could modulate inflammatory responses by affecting cytokine production. For instance, compounds structurally related to this compound have demonstrated the ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This interaction can lead to altered biochemical processes, which is crucial for developing therapeutic agents targeting metabolic diseases.

The mechanism of action of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may bind to active sites of enzymes, inhibiting their activity. This is facilitated by hydrogen bonding and hydrophobic interactions due to its structural features.

- Cytokine Modulation : By influencing the signaling pathways associated with inflammation, it may reduce the expression levels of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

- Receptor Binding : The compound could potentially interact with various receptors, modulating their activity and leading to downstream effects that impact cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Studies : In a comparative study, derivatives similar to this compound were tested against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial activity .

- Anti-inflammatory Research : A recent study evaluated the effects of structurally related compounds on cytokine expression in macrophages treated with lipopolysaccharides (LPS). Compounds showed a marked decrease in IL-6 and IL-1β levels, indicating potential therapeutic applications for inflammatory conditions .

- Enzyme Inhibition Assays : In vitro assays demonstrated that certain derivatives could effectively inhibit specific enzymes linked to cancer progression. This highlights the potential of this compound in cancer therapeutics .

Data Tables

特性

IUPAC Name |

4-(4-formylphenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAXRPNMHBEQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。